6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Overview
Description
6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-phenylethylamine with a suitable pyridine derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds such as 2-phenylethylpyridine and 3-phenylethylpyridine share structural similarities.
Pyrrolo[3,4-b]pyridine derivatives: Compounds like 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione with different substituents.
Uniqueness
6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
6-(2-phenylethyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-12-7-4-9-16-13(12)15(19)17(14)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORLKACSRTVOPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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